2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, which contribute to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The carbonyl and cyano functions of cyanoacetamide-n-derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that derivatives of cyanoacetamide have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is soluble in chloroform, dcm, and ethyl acetate , which may influence its bioavailability.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities . For instance, some thiophene systems synthesized from similar compounds have shown tumor cell growth inhibition activities .
Action Environment
The compound’s solubility in certain organic solvents suggests that the solvent environment could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is known to interact with various enzymes, proteins, and other biomolecules. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
It has been reported that thiophene derivatives can inhibit tumor cell growth . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with thiophene-3-carbaldehyde and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyano group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its subsequent use in the synthesis of other chemicals .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides or thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides or sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs with therapeutic potential.
Industry: It is used in the production of fungicides and other agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-chloro-N-[cyano(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c9-3-8(12)11-7(4-10)6-1-2-13-5-6/h1-2,5,7H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUCUBFYRCVULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.